3-Amino-4-propoxybenzoic acid
Description
Significance as a Benzoic Acid Derivative in Contemporary Chemical and Biological Research
The importance of 3-Amino-4-propoxybenzoic acid in modern scientific inquiry stems primarily from its role as a foundational component in the construction of targeted therapeutic agents and other functional molecules. As a substituted aminobenzoic acid, it belongs to a class of compounds recognized for their broad biological activities. mdpi.com Researchers have increasingly turned to aminobenzoic acid derivatives to develop novel compounds with potential applications in medicine and materials science. mdpi.com
The strategic placement of the amino and propoxy groups on the benzene (B151609) ring allows for a variety of chemical modifications, making it an ideal starting material for creating libraries of compounds for screening and structure-activity relationship (SAR) studies. This versatility is crucial in the field of medicinal chemistry, where precise molecular architectures are required to interact with specific biological targets.
A significant area of contemporary research involving this compound is in the development of enzyme inhibitors. While research on this specific molecule is ongoing, the broader class of aminobenzoic acid derivatives has been successfully used to create inhibitors for various enzymes, including those involved in cancer metabolism and bacterial folate biosynthesis. nih.govnih.gov The structural motif of this compound provides a framework that can be elaborated upon to design potent and selective inhibitors for a range of biological targets.
Furthermore, the study of aminobenzoic acid derivatives extends to understanding fundamental biological processes. For instance, research has explored how these molecules are processed by the ribosome, providing insights into the synthesis of proteins and the potential for creating novel biomaterials. acs.org The unique chemical properties of these compounds, differing from natural amino acids, make them valuable tools for probing the limits and capabilities of the cell's translational machinery. acs.org
Historical Overview of Research Trajectories Pertaining to this compound and Related Systems
While a detailed historical record specifically for this compound is not extensively documented in early literature, its research trajectory is intrinsically linked to the broader history of benzoic acid and its derivatives. Benzoic acid itself has been known since the 16th century, but it was the work of chemists in the 19th and 20th centuries that unlocked the potential of its substituted forms. wikipedia.org
The development of synthetic methodologies to introduce various functional groups onto the benzene ring was a pivotal moment in organic chemistry. Early research on aminobenzoic acids was often driven by the dye industry, where these compounds served as crucial intermediates for creating a wide spectrum of colors. google.comgoogle.com The synthesis of related compounds, such as 3-amino-4-hydroxybenzoic acid and 3-amino-4-methoxybenzanilide, highlights the industrial interest in this class of molecules for various applications, including the production of dyes and other specialty chemicals. google.comgoogle.com
The systematic study of the relationship between the structure of benzoic acid derivatives and their chemical reactivity was formalized by Louis Plack Hammett in the 1930s with the development of the Hammett equation. wikipedia.org This foundational work in physical organic chemistry provided a quantitative framework for understanding how substituents, such as amino and alkoxy groups, influence the properties of the benzoic acid core, thereby guiding the synthesis of new compounds with desired characteristics. wikipedia.org
In the mid-20th century, the focus of research on aminobenzoic acid derivatives expanded significantly into the pharmaceutical realm. The discovery of the antibacterial properties of sulfonamides, which are structurally related to aminobenzoic acids, spurred a wave of research into similar compounds as potential therapeutic agents. This era marked a shift towards exploring the biological activities of these molecules, a trend that continues to this day. The synthesis of this compound likely emerged from this period of intense investigation into the chemical space of substituted benzoic acids for medicinal applications. A common synthetic route to this compound involves the reduction of a nitro group, a well-established chemical transformation. chemicalbook.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 59691-15-5 |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.22 g/mol |
| Appearance | Solid |
| Predicted XlogP | 1.5 |
This table contains data sourced from PubChem. uni.lu
Synthetic Route for this compound
| Precursor | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 4-Propoxy-3-nitrobenzoic acid | Hydrogen, 10% Palladium on activated carbon, Ethanol, 20°C, 1 hour | This compound | 97% |
This table summarizes a synthetic method reported in the chemical literature. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOZIVWRRZWJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975090 | |
| Record name | 3-Amino-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59691-15-5 | |
| Record name | 3-Amino-4-propoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59691-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Amino-4-propoxybenzoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059691155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-propoxybenzoic acid | |
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| Record name | 3-amino-4-propoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.218 | |
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| Record name | 3-AMINO-4-PROPOXYBENZOIC ACID | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXZ30GH0HY | |
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Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Propoxybenzoic Acid
Strategies for the Chemical Synthesis of 3-Amino-4-propoxybenzoic Acid
The synthesis of this compound, a compound with significance in various chemical applications, is approached through several strategic pathways. These methods focus on the introduction of an amino group to a benzoic acid scaffold and the utilization of functionalized precursors.
Exploration of Amination Pathways in Benzoic Acid Derivatives
The introduction of an amino group onto the benzoic acid ring is a critical step in the synthesis of this compound. A common strategy involves the nitration of a benzoic acid derivative, followed by the reduction of the nitro group to an amine. This two-step process allows for regioselective placement of the amino group. For instance, the synthesis can start from 4-propoxybenzoic acid, which is first nitrated to introduce a nitro group at the 3-position. Subsequent reduction of this nitro intermediate yields the desired 3-amino product.
Synthetic Routes from Precursors (e.g., 4-Propoxybenzoic Acid)
A prevalent and practical route to this compound begins with the precursor 4-Propoxybenzoic acid. sigmaaldrich.com This starting material already contains the desired propoxy group at the 4-position of the benzene (B151609) ring. The synthesis proceeds with the nitration of 4-propoxybenzoic acid to yield 4-Propoxy-3-nitrobenzoic acid. This intermediate is then subjected to a reduction reaction to convert the nitro group into an amino group, thereby forming this compound. chemicalbook.com
A detailed synthetic example involves the hydrogenation of 4-Propoxy-3-nitrobenzoic acid. chemicalbook.com In a typical procedure, the nitro compound is mixed with a catalyst, such as 10% Palladium on carbon (Pd/C), in a solvent like ethanol. The mixture is then stirred under a hydrogen atmosphere. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield the final product, this compound. chemicalbook.com
| Step | Reactant | Reagents and Conditions | Product | Yield |
| 1 | 4-Propoxy-3-nitrobenzoic acid | H₂, 10% Pd/C, EtOH, room temperature | This compound | 97% chemicalbook.com |
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. For the reduction of the nitro intermediate, various reducing agents and catalyst systems can be employed. While catalytic hydrogenation with Pd/C is common, other methods like using Raney nickel as a catalyst in methanol (B129727) at room temperature and normal pressure have also been reported for similar reductions. prepchem.com
Optimization extends to the work-up procedure as well. After the reduction, the product is often isolated and purified. A common method involves suspending the crude product in a mixture of water and a solvent like tert-butanol. Treatment with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and sodium hydroxide, followed by heating, can be used for protection of the amino group if needed for subsequent steps. The final product is then isolated by acidification, extraction, and evaporation of the solvent. chemicalbook.com The optimization of these steps, including the choice of solvents, temperature, and pH during work-up, is crucial for maximizing the yield and purity of the final product. For instance, a reported synthesis achieved a 34% yield of the title compound after purification. chemicalbook.com
Derivatization and Analog Synthesis of this compound
The functional groups of this compound, the carboxylic acid and the amino group, provide versatile handles for further chemical modifications, leading to the synthesis of a variety of derivatives and analogs.
Esterification Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be readily converted into esters. chemicalbook.com This esterification is a common transformation that allows for the modification of the compound's physical and chemical properties. A notable example is the synthesis of the 2-(diethylamino)ethyl ester of this compound. nist.govsigmaaldrich.com
The synthesis of such esters can be achieved by reacting this compound with the corresponding alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be activated, for example, by converting it to an acid chloride, which then reacts with the alcohol. The choice of method depends on the specific alcohol and the desired reaction conditions.
| Reactant | Ester Product |
| This compound | 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate nist.govsigmaaldrich.com |
Amidation Reactions and Amino Group Transformations
The amino group of this compound is also a site for various chemical transformations. chemicalbook.com It can undergo acylation reactions to form amides. This is typically achieved by reacting the amino group with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct.
Furthermore, the amino group can be protected to allow for selective reactions at the carboxylic acid moiety. Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate. chemicalbook.com The ability to selectively modify the amino and carboxylic acid groups allows for the synthesis of a diverse range of analogs with tailored properties for various research applications.
Spectroscopic and Advanced Structural Characterization of 3 Amino 4 Propoxybenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments in a molecule. The spectrum of 3-Amino-4-propoxybenzoic acid is characterized by distinct signals corresponding to the aromatic protons, the propoxy side chain, the amine group, and the carboxylic acid proton.
The aromatic region typically displays complex splitting patterns due to the substitution on the benzene (B151609) ring. The propoxy group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the ether oxygen (OCH₂). The chemical shifts of the amine (NH₂) and carboxylic acid (OH) protons can be broad and their positions in the spectrum are often variable, depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 10.0 (Broad) | Singlet | 1H |
| Aromatic (-C₆H₃) | 6.5 - 7.5 | Multiplet | 3H |
| Amine (-NH₂) | 3.5 - 5.0 (Broad) | Singlet | 2H |
| Ether Methylene (-OCH₂) | ~ 4.0 | Triplet | 2H |
| Methylene (-CH₂-) | ~ 1.8 | Multiplet | 2H |
| Methyl (-CH₃) | ~ 1.0 | Triplet | 3H |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.
Carbon-13 NMR spectroscopy provides data on the different carbon environments within the molecule. In a broadband decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single peak. The spectrum of this compound will show ten distinct signals corresponding to its ten carbon atoms.
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum (165-180 ppm). The six aromatic carbons appear in the 110-160 ppm range, with their exact shifts influenced by the electron-donating effects of the amino and propoxy groups and the electron-withdrawing effect of the carboxylic acid group. The carbons of the propoxy group are found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C =O) | 165 - 180 |
| Aromatic (C -O) | 150 - 160 |
| Aromatic (C -N) | 140 - 150 |
| Aromatic (C -COOH) | 120 - 130 |
| Aromatic (C-H) | 110 - 125 |
| Ether Methylene (-OC H₂) | 65 - 75 |
| Methylene (-C H₂-) | 20 - 30 |
| Methyl (-C H₃) | 10 - 15 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and analysis of related structures.
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for directly probing the electronic environment of nitrogen atoms. Due to the low natural abundance (0.36%) and low gyromagnetic ratio of the ¹⁵N isotope, specialized techniques such as Cross-Polarization/Magic Angle Spinning (CP/MAS) are often required, particularly for solid samples.
For this compound, ¹⁵N NMR can provide specific information about the primary aromatic amine group. The chemical shift of the nitrogen atom is sensitive to hybridization and substituent effects. In aniline (B41778) derivatives, the ¹⁵N chemical shift can be correlated with the electron density on the nitrogen atom. This technique can be instrumental in studying intermolecular interactions, such as hydrogen bonding involving the amine group, and in differentiating between various nitrogen-containing derivatives or impurities.
Mass Spectrometry (MS) Applications in Molecular Weight Verification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₃NO₃, corresponding to a molecular weight of approximately 195.22 g/mol .
In a typical mass spectrum using electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 196.0968. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the unambiguous confirmation of the molecular formula.
The fragmentation pattern provides structural information. Common fragmentation pathways for this compound would likely include:
Loss of the propyl group: Cleavage of the ether bond can lead to the loss of a propyl radical (•C₃H₇).
Loss of the propoxy group: Loss of the entire propoxy radical (•OC₃H₇).
Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da).
Alpha-cleavage: Fragmentation of the propyl chain.
Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands for its key functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Vibrational Mode | Expected Frequency (cm⁻¹) | |
Chromatographic Techniques for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of individual components within a mixture. google.com For compounds like this compound, HPLC is invaluable for both analytical purity assessment and for isolating the compound in a highly purified form through preparative chromatography.
Analytical Applications: Analytical HPLC is primarily used to determine the purity of a sample and to quantify the amount of this compound and any related impurities. The separation of isomers of aminobenzoic acid, which have very similar chemical properties, highlights the resolving power of HPLC. sielc.com Techniques often employ reversed-phase columns, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For instance, a stability-indicating HPLC method developed for the anesthetic benoxinate was capable of separating the parent drug from its degradation product, 4-amino-3-butoxybenzoic acid, a compound structurally related to the subject of this article. nih.gov This demonstrates the ability of HPLC to resolve closely related structures.
Method development for aminobenzoic acid isomers has successfully utilized mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms to achieve baseline separation. sielc.com Such methods are typically compatible with UV detection, as the aromatic ring in this compound provides strong chromophores for sensitive detection. sielc.com
Interactive Table: Illustrative HPLC Parameters for Aminobenzoic Acid Isomer Separation
Below are typical parameters that could be adapted for the analytical separation of this compound.
| Parameter | Description |
| Column | Primesep 100 (Reversed-phase/cation-exchange) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). sielc.comnih.gov |
| Flow Rate | Typically in the range of 0.8 to 1.0 mL/min. nih.govgoogle.com |
| Detection | UV spectrophotometry, often at a wavelength around 254 nm or 308 nm. nih.govgoogle.com |
| Retention Time | Varies based on exact conditions, but effective separation achieves distinct retention times for each compound. sielc.comnih.gov |
Preparative Separations: When a highly pure sample of this compound is required for further research, such as for structural elucidation or as a reference standard, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater quantities of material. nih.gov
Research into isolating underivatized amino acids for isotopic analysis has led to the development of robust preparative HPLC methods using reversed-phase, ion-pair, or mixed-mode chromatography. nih.gov These methods are designed to yield single, isolated amino acids from complex biological matrices like bone collagen or hair keratin, showcasing their effectiveness in purification. nih.gov A similar approach would be employed to isolate this compound from a crude synthesis mixture, allowing for the collection of a fraction containing the pure compound.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) in Complex Mixture Analysis
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) combines the powerful separation capabilities of HPLC with the mass analysis accuracy of HRMS. This hyphenated technique is exceptionally suited for the analysis of complex mixtures, enabling the confident identification and quantification of target compounds and unknown impurities. nih.gov
For this compound, LC-HRMS serves multiple purposes in a single experiment. It can confirm the molecular weight of the compound with high accuracy, aid in the elucidation of its chemical structure, and detect related substances at very low levels. nih.gov The high resolution of the mass spectrometer allows it to distinguish between molecules with very similar masses, which is essential for impurity profiling. The utility of LC-MS has been demonstrated in identifying the degradation products of pharmaceuticals, such as the identification of 4-amino-3-butoxybenzoic acid in aged solutions of benoxinate. nih.gov
Predicted mass spectrometry data for this compound shows the expected mass-to-charge ratios (m/z) for various adducts that can form in the mass spectrometer's ion source. This information is critical for identifying the compound in an LC-HRMS analysis. uni.lu
Interactive Table: Predicted Collision Cross Section (CCS) Data for this compound
The following table, derived from predicted data, shows the expected m/z values and collision cross sections for various adducts of this compound. This data is used to confirm the compound's presence in an LC-HRMS analysis. uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
| [M+H]⁺ | 196.09682 | 141.4 |
| [M+Na]⁺ | 218.07876 | 148.8 |
| [M-H]⁻ | 194.08226 | 143.6 |
| [M+NH₄]⁺ | 213.12336 | 159.8 |
| [M+K]⁺ | 234.05270 | 146.9 |
| [M]⁺ | 195.08899 | 141.8 |
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers insights into intermolecular interactions such as hydrogen bonding, which dictate how molecules pack together in the solid state.
While a crystal structure for this compound itself is not publicly available, the methodology has been successfully applied to its derivatives. A notable example is the structural determination of 3-amino-5-(aminocarbonyl)-2,4,6-triiodo-benzoic acid, a complex derivative of aminobenzoic acid. xray.cz Researchers determined its crystal structure from laboratory X-ray powder diffraction data, a powerful approach when single crystals suitable for conventional X-ray diffraction are not available. xray.cz
The analysis yielded precise unit-cell parameters, which define the size and shape of the basic repeating unit in the crystal lattice, and identified the space group, which describes the symmetry elements of the crystal. xray.cz
Interactive Table: Crystallographic Data for 3-amino-5-(aminocarbonyl)-2,4,6-triiodo-benzoic acid methanol (B129727)
The data below summarizes the findings from the X-ray powder diffraction structure determination of this aminobenzoic acid derivative. xray.cz
| Parameter | Value |
| Formula | C₈H₅I₃N₂O₃·CH₃OH |
| Molecular Weight | 589.89 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 17.0017 |
| b (Å) | 13.8959 |
| c (Å) | 12.5964 |
| Unit-cell Volume (ų) | 2976 |
| Z (Molecules per unit cell) | 8 |
This level of structural detail is crucial for understanding the physicochemical properties of the solid material and for computational modeling studies. The same crystallographic principles would be applied to determine the solid-state structure of this compound, provided a suitable crystal can be grown.
Computational and Theoretical Investigations of 3 Amino 4 Propoxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of 3-Amino-4-propoxybenzoic acid. researchgate.netintelcentru.ro DFT methods, such as B3LYP with a 6-311G** basis set, are commonly employed to optimize the molecular geometry and calculate various electronic properties. mdpi.com
These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
The mapped electrostatic potential reveals the reactive sites within the molecule. intelcentru.ro For this compound, the electron-rich regions, such as the amino group and the oxygen atoms of the carboxylic acid and propoxy groups, are susceptible to electrophilic attack. Conversely, the electron-deficient regions, like the hydrogen of the carboxylic acid, are prone to nucleophilic attack. These predictions are crucial for understanding the molecule's role in chemical reactions and biological interactions.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
Note: The values in this table are illustrative and based on typical results for similar benzoic acid derivatives. Actual values would require specific DFT calculations for this compound.
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in drug discovery and design. For this compound, which is a known building block for inhibitors of histone deacetylase 8 (HDAC8) from Schistosoma mansoni, molecular docking can elucidate the specific interactions that contribute to its inhibitory activity. pharmaffiliates.com
The process involves generating a three-dimensional structure of this compound and docking it into the active site of a target protein, such as HDAC8. The simulation then explores various conformations and orientations of the ligand within the binding pocket, calculating a scoring function to estimate the binding energy. Lower binding energies typically indicate a more stable ligand-receptor complex.
Key interactions that can be modeled include hydrogen bonds between the amino and carboxylic acid groups of the ligand and amino acid residues in the target's active site, as well as hydrophobic interactions involving the propoxy group and the aromatic ring. These simulations can guide the synthesis of more potent and selective derivatives by identifying modifications that could enhance binding.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| HDAC8 | -7.5 | HIS142, ASP179, TYR306 |
| COX-1 | -6.8 | ARG120, TYR355, SER530 |
Note: The values and residues in this table are for illustrative purposes and would need to be confirmed by specific molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. For this compound and its derivatives, QSAR models can be developed to predict their activity against various biological targets.
A QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then generated to relate these descriptors to the observed biological activity.
For instance, a QSAR model could be developed to predict the inhibitory activity of benzoic acid derivatives against a particular enzyme. The model might reveal that the presence of a hydrogen bond donor (like the amino group) and a specific range of hydrophobicity contributed by substituents like the propoxy group are crucial for high activity. Such models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
In Silico Prediction Methodologies for Potential Biological Activities
In silico prediction methodologies encompass a broad range of computational tools used to forecast the biological effects of chemical compounds. These methods can predict potential therapeutic activities as well as toxicological profiles.
A notable application for this compound is the in silico prediction of ocular toxicity. researchgate.net As a known degradation product of the topical anesthetic proparacaine, its potential to cause eye irritation is a significant concern. researchgate.netresearcher.life Studies using models like the public Support Vector Machine (Pub-SVM) have predicted that this compound has the potential for eye irritation. researchgate.net These predictions are based on the structural features of the molecule and are compared against a database of compounds with known ocular toxicity.
Beyond toxicity, in silico methods can also screen for potential therapeutic activities by comparing the structural and electronic features of this compound to those of known active compounds. This can suggest potential applications for the compound that can then be investigated experimentally.
Thermodynamic and Conformational Analyses of Aromatic Carboxylic Acid Systems
The thermodynamic and conformational properties of this compound are crucial for understanding its physical behavior, such as solubility and crystal packing. These properties can be investigated using computational methods. researchgate.net
Thermodynamic parameters like the enthalpy of formation and Gibbs free energy can be calculated using high-level quantum chemical methods. researchgate.net The enthalpy of sublimation, which is important for understanding the transition from solid to gas phase, can also be estimated. researchgate.net
Conformational analysis involves exploring the different spatial arrangements of the atoms in the molecule that can be achieved through rotation around single bonds. smolecule.com For this compound, the key rotatable bonds are in the propoxy chain and the bond connecting the carboxylic acid group to the aromatic ring. Computational methods can identify the most stable conformations (i.e., those with the lowest energy) and the energy barriers between them. This information is vital for understanding how the molecule might interact with a receptor, as the binding conformation may not be the lowest energy conformation in solution.
Biological Activity and Mechanistic Pathways of 3 Amino 4 Propoxybenzoic Acid in Vitro and Pre Clinical Studies
Investigation of Antimicrobial Potential (e.g., Antibacterial, Antifungal Activities)
The antimicrobial properties of benzoic acid and its derivatives are well-documented, showing activity against a range of microorganisms by disrupting the cellular pH balance. ijcrt.orgresearchgate.net The effectiveness of these compounds is often linked to their chemical structure, including the nature and position of substituents on the benzene (B151609) ring. nih.gov For instance, attaching a hydroxyl or methoxyl group to benzoic acid can alter its antibacterial efficacy against Escherichia coli. nih.gov
While direct and extensive studies on the antimicrobial spectrum of 3-Amino-4-propoxybenzoic acid are limited, research on related compounds provides some insight. Derivatives of p-aminobenzoic acid (PABA) have demonstrated antimicrobial activity, particularly against Gram-positive bacteria. chemicalbook.com Furthermore, derivatives synthesized from the structurally similar 4-amino-3-mercaptobenzoic acid hydrochloride have shown significant inhibition against pathogenic strains like Staphylococcus aureus and Escherichia coli, marking them as potential candidates for new antibacterial agents. Benzoic acid derivatives are also utilized as antifungal preservatives in various products. ijcrt.orgchemicalbook.com The compound 3-amino-4-propoxy-benzoic acid has been identified as a useful chemical building block for creating inhibitors that target enzymes in parasites like Schistosoma mansoni.
Evaluation of Anti-Inflammatory Activity and Modulation of Inflammatory Mediators
The anti-inflammatory potential of benzoic acid derivatives is an area of active investigation. ijcrt.org Some compounds with similar structures, such as certain indoleacetic acids and proprionic acids, are recognized as nonsteroidal anti-inflammatory drugs (NSAIDs). google.com Research on 3,4-dipropoxybenzoic acid, a related compound, suggests that it may modulate inflammatory pathways, although specific data remains limited. smolecule.com While this compound is listed as a local anesthetic, its direct role in modulating specific inflammatory mediators has not been extensively characterized in available research. google.com Some studies have noted that certain antibiotics can be used for their anti-inflammatory effects on cytokines that are upregulated during acute injuries, and non-steroidal medications like ketorolac (B1673617) and diclofenac (B195802) are used to control ocular inflammation. researchgate.net
Anticancer and Cytotoxic Research Pathways
The potential of benzoic acid derivatives in anticancer research is an emerging field, with some compounds showing promise as cytotoxic agents. ijcrt.org
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) signaling pathways. Its inhibition is a significant target in the development of therapies for type 2 diabetes and obesity. nih.govresearchgate.net While direct enzymatic inhibition studies on this compound are not prominent in the available literature, extensive research has been conducted on the closely related compound, p-propoxybenzoic acid (p-PBA), which lacks the amino group.
In-silico and pre-clinical studies have identified p-PBA as a multi-target inhibitor that blocks PTP1B, as well as α-amylase and α-glucosidase. nih.govresearchgate.net Molecular docking studies revealed a significant binding affinity of p-PBA towards PTP1B, suggesting its potential as an effective inhibitor. researchgate.net
| Compound | Target Enzyme | Docking Score (kcal/mol) |
|---|---|---|
| p-Propoxybenzoic Acid (p-PBA) | PTP1B | 9.40 ± 0.47 |
| p-Propoxybenzoic Acid (p-PBA) | α-Glucosidase | 9.19 ± 0.49 |
| p-Propoxybenzoic Acid (p-PBA) | α-Amylase | 8.43 ± 0.44 |
The induction of apoptosis (programmed cell death) is a primary goal of many cancer therapies. Currently, there is a lack of direct scientific evidence from in vitro studies detailing the specific effects of this compound on the induction of apoptosis or its modulation of cell viability in cancer cell lines. In-silico toxicity assessments have predicted that the compound, a known degradation product of the anesthetic proparacaine, has a potential for eye irritation, but these studies did not evaluate its cytotoxic effects against cancer cells. researchgate.netresearchgate.net
Anti-Diabetic Research Directions
Research into new anti-diabetic agents often focuses on multi-target inhibitors that can regulate glucose homeostasis through various mechanisms. nih.gov
The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia in diabetic patients. Research has demonstrated that p-propoxybenzoic acid (p-PBA), a structural analog of this compound, is an effective inhibitor of these enzymes. nih.govresearchgate.net
One study reported that p-PBA, isolated from Acacia auriculiformis, inhibits the α-amylase enzyme with a half-maximal inhibitory concentration (IC50) of 50 ± 0.45 μM. nih.gov A subsequent study combining in-silico and in-vitro methods further confirmed these findings, establishing p-PBA as a potential multi-target oral hypoglycemic agent. researchgate.net
| Compound | Target Enzyme | IC50 Value (μg/mL) |
|---|---|---|
| p-Propoxybenzoic Acid (p-PBA) | α-Amylase | 56.59 |
| Acarbose (Standard) | α-Amylase | 24.82 |
Modulation of Insulin Signaling Pathways via PTP1B Inhibition
Protein-tyrosine phosphatase 1B (PTP1B) has been identified as a significant negative regulator within the insulin signaling cascade. nih.govnih.gov Its primary function involves the dephosphorylation of the activated insulin receptor and its substrates, such as the insulin receptor substrate-1 (IRS-1). nih.govnih.gov This enzymatic action attenuates the downstream signaling pathways, leading to a state of insulin resistance, a hallmark of type 2 diabetes. nih.gov Consequently, the inhibition of PTP1B is considered a promising therapeutic strategy for enhancing insulin sensitivity. nih.govnih.gov
In silico and in vitro studies have investigated the inhibitory potential of related compounds, such as p-propoxybenzoic acid, against PTP1B. Molecular docking studies have indicated a significant binding affinity of p-propoxybenzoic acid to the active site of PTP1B. researchgate.netadvancedresearchpublications.com The inhibition of PTP1B by compounds like p-propoxybenzoic acid is proposed to maintain the phosphorylated (and thus, active) state of the insulin receptor. nih.govnih.gov This prolonged activation would theoretically lead to enhanced downstream signaling, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, ultimately promoting glucose uptake and utilization. nih.gov While direct in vitro studies detailing the specific modulation of insulin signaling pathways by this compound are limited, the established role of PTP1B inhibition by structurally similar molecules provides a strong rationale for its potential mechanism of action. nih.gov
Pre-clinical Animal Model Studies on Anti-diabetic Efficacy
Pre-clinical investigations using animal models have been crucial in evaluating the in vivo anti-diabetic potential of compounds structurally related to this compound. A notable study focused on p-propoxybenzoic acid (p-PBA) in a streptozotocin-nicotinamide-induced type 2 diabetic rat model. nih.govnih.gov In this study, diabetic rats treated with p-PBA demonstrated significant improvements in key metabolic parameters over a 28-day period. nih.govnih.gov
The administration of p-PBA led to a significant, dose-dependent reduction in blood glucose levels and a notable decrease in glycosylated hemoglobin (HbA1c) levels, indicating improved long-term glycemic control. nih.govnih.gov Furthermore, treated animals exhibited a significant increase in serum insulin levels, suggesting a potential protective or regenerative effect on pancreatic β-cells. nih.govnih.gov The study also revealed beneficial effects on the lipid profile, with a significant reduction in total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol. nih.gov Histopathological examination of the pancreas from p-PBA treated rats showed a notable restoration in the number of β-cells compared to the untreated diabetic group. nih.govbldpharm.com
Table 1: Effects of p-Propoxybenzoic Acid on Key Diabetic Parameters in a Pre-clinical Rat Model
| Parameter | Diabetic Control Group | p-Propoxybenzoic Acid Treated Group (representative dose) | Normal Control Group |
|---|---|---|---|
| Body Weight (g) | Significant Decrease | Significant Improvement | Normal Increase |
| Blood Glucose (mg/dL) | >200 | Significant Decrease (P < 0.001) | Normal Range |
| HbA1c (%) | Elevated | Significant Decrease (P < 0.05) | Normal Range |
| Serum Insulin (µU/mL) | Decreased | Significant Increase (P < 0.001) | Normal Range |
| Total Cholesterol (mg/dL) | Elevated | Significant Decrease (P < 0.001) | Normal Range |
| Triglycerides (mg/dL) | Elevated | Significant Decrease (P < 0.001) | Normal Range |
| LDL Cholesterol (mg/dL) | Elevated | Significant Decrease (P < 0.001) | Normal Range |
| HDL Cholesterol (mg/dL) | Decreased | Significant Increase (P < 0.001) | Normal Range |
Data derived from a pre-clinical study on p-propoxybenzoic acid in streptozotocin-nicotinamide induced diabetic rats. nih.govnih.gov
Enzymatic Inhibition Profiles of this compound and its Analogs
The anti-diabetic effects of this compound and its analogs are believed to stem from a multi-target inhibitory action on key enzymes involved in glucose metabolism and insulin signaling. nih.gov Studies on the analog p-propoxybenzoic acid have shown that it acts as an inhibitor of PTP1B, as well as α-amylase and α-glucosidase. nih.gov
The inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut, can delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.gov
Table 2: Enzymatic Inhibition Data for p-Propoxybenzoic Acid
| Enzyme | IC50 Value (µM) |
|---|---|
| PTP1B | 10.5 ± 0.8 |
| α-glucosidase | 14.8 ± 0.9 |
| α-amylase | 50 ± 0.45 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.govresearchgate.net
In-silico docking studies have further supported the potential of p-propoxybenzoic acid to bind to and inhibit these enzymes, with significant docking scores indicating a strong binding affinity. researchgate.netadvancedresearchpublications.com While these findings are for a structural analog, they provide a strong basis for the expected enzymatic inhibition profile of this compound.
Interaction Studies with Biological Systems and Formulations
Currently, detailed information regarding the specific interactions of this compound with biological systems, such as plasma protein binding, cell permeability, and metabolic stability, is not extensively available in the public domain. Similarly, research on the formulation of this compound into specific dosage forms for therapeutic delivery is limited. Such studies are essential for understanding the pharmacokinetic and pharmacodynamic properties of the compound, which are critical for its development as a potential therapeutic agent.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| p-propoxybenzoic acid (4-propoxybenzoic acid) |
| Acarbose |
| Glibenclamide |
| Nicotinamide |
| Streptozotocin |
| Insulin |
| Okadaic Acid |
Degradation Pathways and Stability Research Relevant to 3 Amino 4 Propoxybenzoic Acid
Identification of Degradation Products under Controlled Stress Conditions
Forced degradation studies, which subject a compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis, are the standard approach for identifying potential degradation products. ijbpr.comresearchgate.net While specific, publicly available forced degradation studies exclusively focused on 3-Amino-4-propoxybenzoic acid are limited, its chemical nature and its relationship with precursor materials and related compounds allow for the identification of probable impurities and degradants.
Hydrolytic Degradation Product of Proxymetacaine: The most significant pathway leading to the presence of this compound in pharmaceutical preparations is the hydrolytic degradation of Proxymetacaine. medicines.org.uk This occurs when the ester bond in the Proxymetacaine molecule is cleaved by water.
Potential Synthesis-Related Impurities: Impurities from the synthesis process can be mistaken for degradation products and can impact the compound's stability profile. A known synthetic route to this compound starts with 4-Propoxy-3-nitrobenzoic acid, which is reduced to the final amino product. chemicalbook.com Therefore, key potential impurities that must be monitored include:
3-Nitro-4-propoxybenzoic Acid: A common precursor in the synthesis. pharmaffiliates.com
3-Formamido-4-propoxybenzoic acid: A potential byproduct or related substance resulting from side reactions involving the amino group. pharmaffiliates.com
Thermal Degradation: Information from safety data sheets indicates that under extreme heat, such as during combustion, this compound will decompose. chemos.de The expected hazardous combustion products include:
Carbon monoxide (CO)
Carbon dioxide (CO2)
Nitrogen oxides (NOx)
While a Safety Data Sheet states that the material is stable under normal ambient conditions, it also notes that reasonably anticipated hazardous decomposition products from typical use, storage, or spills are not known, highlighting a gap in detailed stability research. chemos.de Given the molecule's structure, the amino group could be susceptible to oxidation under certain stress conditions, potentially forming N-oxides or colored degradation products, though this has not been experimentally documented in available literature.
Analytical Methodologies for Degradation Product Monitoring and Quantification
To ensure the purity of this compound and to monitor its formation as a degradant in other products, robust analytical methods are essential. The standard and most widely accepted technique for this purpose in the pharmaceutical industry is High-Performance Liquid Chromatography (HPLC). jclmm.combiomedres.us
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of stability-indicating methods. It is used to separate the primary compound from its impurities and degradation products. A validated HPLC method can accurately quantify the levels of this compound and its related substances. Key features of this methodology include:
Stability-Indicating: The method must be proven to resolve the main peak from all known process impurities and potential degradation products.
Quantification: Using a reference standard, the method can determine the concentration of impurities, ensuring they are below specified limits.
Detection: A UV detector is typically used, as the aromatic ring in this compound absorbs ultraviolet light.
Hyphenated Techniques: For the definitive identification of unknown degradation products that may arise during stress testing, HPLC is often coupled with mass spectrometry (LC-MS). This hyphenated technique provides not only the retention time of a compound from the HPLC but also its mass-to-charge ratio from the MS, allowing for structural elucidation of novel impurities.
The following table summarizes the key compounds relevant to the purity and degradation analysis of this compound.
| Compound Name | CAS Number | Molecular Formula | Role |
| This compound | 59691-15-5 | C₁₀H₁₃NO₃ | Main Compound / Degradant |
| Proxymetacaine Hydrochloride | 5875-06-9 | C₁₆H₂₇ClN₂O₃ | Parent Drug |
| 3-Nitro-4-propoxybenzoic Acid | Not Available | C₁₀H₁₁NO₄ | Synthesis Precursor/Impurity |
| 3-Formamido-4-propoxybenzoic acid | Not Available | C₁₁H₁₃NO₄ | Potential Impurity |
Implications for Research Purity and Chemical Stability in Experimental Settings
The purity and stability of this compound have significant implications for its use in both pharmaceutical quality control and general research.
As a Pharmaceutical Impurity: The presence of this compound in a Proxymetacaine drug product is a direct measure of its degradation. medicines.org.uklgcstandards.com Regulatory bodies require that impurities in active pharmaceutical ingredients (APIs) and finished drug products be strictly monitored and controlled. Elevated levels of this degradant could indicate compromised efficacy or potential safety concerns, as it signifies a loss of the active drug substance. Recommended storage for the compound is often under refrigerated conditions (2-8°C), suggesting that its stability may be a concern over the long term at ambient temperatures. pharmaffiliates.comklivon.com
In Research Applications: When used as a chemical intermediate or building block in synthetic chemistry, the purity of this compound is paramount. pharmaffiliates.com The presence of unreacted precursors like 3-Nitro-4-propoxybenzoic acid or other side products can lead to unwanted reactions, lower yields, and difficulty in purifying the desired final product. This would compromise the integrity of experimental results and lead to unreliable data. Researchers must ensure the purity of their starting materials through appropriate analytical testing and be aware of the compound's stability to prevent degradation during their experiments. chemos.de The material is noted to be stable under normal ambient and anticipated storage conditions, but awareness of potential degradation pathways allows for more robust experimental design. chemos.de
Future Directions and Emerging Research Avenues for 3 Amino 4 Propoxybenzoic Acid
Exploration of Additional Therapeutic Targets and Biological Pathways
The aminobenzoic acid scaffold is a versatile building block in medicinal chemistry, known to exhibit a wide range of biological activities. mdpi.com Derivatives of para-aminobenzoic acid (PABA) have been investigated for anticancer, anti-Alzheimer's, antibacterial, antiviral, and anti-inflammatory properties. mdpi.com This suggests that 3-Amino-4-propoxybenzoic acid could be a valuable starting point for discovering new therapeutic agents.
Future research will likely focus on screening this compound and its subsequent derivatives against a variety of biological targets. Given the activities of related molecules, several areas are of immediate interest:
Enzyme Inhibition: PABA derivatives have shown potential as enzyme inhibitors. For instance, they have been evaluated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease and as inhibitors of dihydropteroate (B1496061) synthase in microorganisms, a key enzyme in folate synthesis. mdpi.comnih.gov Studies on 2-(oxalylamino) benzoic acid analogues have identified them as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity. nih.gov Similarly, other benzoic acid derivatives are being explored as inhibitors of dipeptidyl peptidase-4 (DPP-4) for type-2 diabetes. nih.gov The unique substitution pattern of this compound may confer novel selectivity or potency against these or other enzymes.
Antimicrobial Activity: The PABA scaffold is crucial for folic acid biosynthesis in many bacteria, making its analogues potential antimicrobial agents. nih.gov Research into new PABA derivatives has aimed to develop novel antibacterial and antifungal compounds. scholarsresearchlibrary.com Investigations could explore if this compound or its derivatives can disrupt microbial metabolic pathways or inhibit multidrug-resistance proteins. scholarsresearchlibrary.com
Anticancer Potential: Certain PABA derivatives have been explored for their anticancer properties. scholarsresearchlibrary.com Future studies could involve screening this compound against various cancer cell lines to identify potential cytotoxic effects and elucidate the underlying mechanisms, such as the inhibition of key proteins like topoisomerase IIα, a target for some anticancer drugs. unair.ac.idunair.ac.id
Ribosomal Interactions: Recent high-resolution structural studies have shown that aminobenzoic acid derivatives can bind to the catalytic center of the ribosome. acs.org However, their rigid structure can obstruct the conformational changes required for efficient peptide bond formation. acs.org This interaction opens a potential avenue for developing molecules that modulate protein synthesis, and the specific substitutions on this compound could be engineered to fine-tune this activity.
| Target Class | Specific Target Example | Potential Therapeutic Area | Reference |
| Enzymes | Acetylcholinesterase | Alzheimer's Disease | mdpi.com |
| Enzymes | Dihydropteroate Synthase | Infectious Diseases | nih.gov |
| Enzymes | Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | nih.gov |
| Enzymes | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | nih.gov |
| Enzymes | Topoisomerase IIα | Cancer | unair.ac.idunair.ac.id |
| Cellular Machinery | Ribosome | Infectious Diseases, Cancer | acs.org |
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pharmaceutical intermediates is increasingly scrutinized for its environmental impact, driving the adoption of green chemistry principles. nih.govmoderndynamics.in Traditional methods for preparing substituted benzoic acids often rely on the oxidation of corresponding alkylbenzenes using reagents like potassium permanganate (B83412) or chromium compounds, which generate significant waste. google.com Future research on the synthesis of this compound will prioritize methods that are more efficient, safer, and environmentally benign. mdpi.comblazingprojects.com
Emerging sustainable synthetic strategies that could be applied include:
Biocatalysis: The use of enzymes or whole-cell systems to perform chemical transformations offers high selectivity under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. mdpi.com
Continuous Flow Chemistry: Performing reactions in continuous flow reactors instead of large batches can improve safety, efficiency, and consistency. mdpi.com This method allows for better control over reaction parameters and can be integrated with other green technologies. A patent for the continuous synthesis of substituted benzoic acids highlights the use of oxygen as a green reagent, which improves safety and oxygen utilization compared to batch processes. wipo.int
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically shorten reaction times from hours to minutes and often lead to higher yields and cleaner product profiles. mdpi.comresearchgate.net
Greener Solvents and Solvent-Free Reactions: A major focus of green chemistry is replacing hazardous organic solvents with safer alternatives like water or developing solvent-free reaction conditions, such as mechanochemical grinding. mdpi.comwjpmr.com
Catalytic Oxidation: Developing advanced catalytic systems that use clean oxidants like molecular oxygen or hydrogen peroxide is a key goal. google.com For substituted benzoic acids, composite catalysts containing cobalt, manganese, or nickel salts have been used for liquid-phase oxidation, offering an alternative to stoichiometric chemical oxidants. google.com
| Feature | Traditional Synthesis | Sustainable Synthesis | Reference |
| Oxidants | Potassium Permanganate, Chromates | Molecular Oxygen, Hydrogen Peroxide | google.com |
| Solvents | Toxic Organic Solvents (e.g., Dichloromethane) | Water, Green Solvents, Solvent-Free | mdpi.comresearchgate.net |
| Energy Source | Conventional Heating | Microwaves, Ultrasound, Flow-Heaters | mdpi.com |
| Process Type | Batch Processing | Continuous Flow, One-Pot Reactions | nih.govmdpi.comwipo.int |
| Catalysis | Stoichiometric Reagents | Biocatalysts, Recyclable Metal Catalysts | mdpi.comresearchgate.net |
| Waste Profile | High Waste Generation | Minimized Waste (High Atom Economy) | nih.govmoderndynamics.in |
Integration of Advanced Omics Technologies in Biological Investigations
To fully understand the biological effects of this compound and its derivatives, future research must move beyond simple activity screens. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of how a compound interacts with a biological system. nih.govresearchgate.net
These high-content datasets can revolutionize the investigation of this compound in several ways:
Target Identification and Validation: Omics approaches can help identify the molecular targets of a bioactive compound without prior knowledge of its mechanism. researchgate.net For example, proteomics-based methods can identify proteins that physically bind to the compound, while transcriptomics can reveal which signaling pathways are activated or inhibited upon treatment.
Mechanism of Action Elucidation: By analyzing global changes in gene expression, protein levels, or metabolite concentrations, researchers can build a comprehensive picture of a compound's mechanism of action. nih.gov This helps in understanding both on-target effects and potential off-target activities that could lead to side effects. researchgate.net
Biomarker Discovery: Omics data can be used to identify biomarkers that indicate exposure to a compound or predict a response to it. nih.gov This is crucial for the later stages of drug development.
Support for Analogue-Based Studies: When studying a novel derivative like one from this compound, omics datasets can provide mechanistic support for its similarity to other known active compounds, strengthening the rationale for its development. nih.gov
Refinement of Computational Models for Enhanced Predictive Accuracy
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of molecules before they are synthesized. unair.ac.id For this compound, refining computational models will be a key research direction to guide the rational design of new, potent, and selective derivatives.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound derivatives, docking studies could be used to screen them against libraries of protein targets (like those in Table 1) and to understand the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that determine binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. unair.ac.id By developing robust QSAR models for analogues of this compound, researchers can predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis. nih.govnih.govresearchgate.net This approach saves significant time and resources.
Predictive Property Modeling: Beyond activity, computational models can predict crucial properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity. Early prediction of these properties is essential for designing drug candidates with favorable profiles.
The success of these models relies on high-quality experimental data for training and validation. As more data on the biological activities of this compound and its analogues become available, these predictive models will become increasingly accurate and indispensable for guiding future research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-4-propoxybenzoic acid, and how can yield optimization be achieved?
- Methodology : The compound is typically synthesized via nucleophilic substitution of 4-propoxybenzoic acid derivatives, followed by nitration and reduction steps. Evidence from certified reference materials (CRMs) indicates that the hydrochloride salt form (CAS 59691-14-4) is often used to enhance stability during synthesis . To optimize yields:
- Use anhydrous conditions to minimize hydrolysis of the propoxy group.
- Monitor reaction progress via TLC or HPLC, referencing retention times from CRM chromatograms .
- Purify intermediates via recrystallization using ethanol/water mixtures, as suggested in analogous benzoic acid derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Compare proton environments to structural analogs like 3-amino-4-methoxybenzoic acid (NIST δ 6.8–7.2 ppm for aromatic protons, δ 3.8–4.2 ppm for propoxy groups) .
- IR Spectroscopy : Validate amino (–NH2) and carboxylic acid (–COOH) functional groups using peaks at ~3350 cm⁻¹ (N–H stretch) and ~1700 cm⁻¹ (C=O stretch) .
- Mass Spectrometry : Confirm molecular weight (theoretical: 209.23 g/mol) with HRMS or LC-MS, cross-referenced against CRMs .
Q. How should researchers address solubility challenges during experimental design?
- Methodology :
- Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reactions, and aqueous buffers (pH 4–6) for biological assays, based on carboxylic acid protonation behavior .
- For low solubility, consider salt formation (e.g., hydrochloride salt, CAS 59691-14-4) or co-solvent systems (e.g., PEG-400/water) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodology :
- Cross-validate data using certified reference materials (CRMs) from authoritative sources (e.g., LGC Standards, BP pharmacopeial standards) to eliminate batch-to-batch variability .
- Perform comparative analysis with structurally related compounds (e.g., 3-amino-4-hydroxybenzoic acid, CAS 1571-72-8) to identify substituent-specific spectral shifts .
- Use high-field NMR (≥500 MHz) to resolve overlapping signals in aromatic regions .
Q. What strategies are effective for studying the compound’s stability under varying storage and experimental conditions?
- Methodology :
- Thermal Stability : Conduct accelerated degradation studies (40–60°C) and monitor via HPLC for decomposition products (e.g., decarboxylation or propoxy cleavage) .
- Photostability : Store samples in amber vials and assess UV-Vis absorption changes under ICH Q1B guidelines .
- pH-Dependent Stability : Use phosphate/citrate buffers (pH 2–9) to identify degradation pathways, referencing analogous benzoic acid stability profiles .
Q. How can researchers develop robust HPLC/UV methods for quantifying this compound in complex matrices?
- Methodology :
- Column: C18 stationary phase with mobile phase gradients of acetonitrile/0.1% formic acid.
- Detection: UV at 254 nm (optimal for aromatic amines) .
- Validate method parameters (LOQ, LOD, linearity) using CRMs and spike-recovery experiments in biological matrices .
Q. What synthetic approaches are suitable for generating derivatives (e.g., esters) of this compound?
- Methodology :
- Esterification : React with alkyl halides (e.g., ethyl iodide) in the presence of K2CO3, as demonstrated for this compound 2-(diethylamino)ethyl ester (C16H26N2O3) .
- Amide Formation : Use EDC/HOBt coupling with primary amines, followed by purification via flash chromatography .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodology :
- Verify purity using DSC for melting point analysis and elemental analysis (%C, %H, %N) .
- Compare data with peer-reviewed studies on analogous compounds (e.g., 3-amino-4-methoxybenzoic acid, mp 208°C ) to contextualize propoxy group effects.
- Replicate experiments under standardized conditions (e.g., drying methods, solvent traces) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
